molecular formula C13H9N2NaO3 B12708883 Sodium 2-((4-hydroxyphenyl)azo)benzoate CAS No. 32050-78-5

Sodium 2-((4-hydroxyphenyl)azo)benzoate

Cat. No.: B12708883
CAS No.: 32050-78-5
M. Wt: 264.21 g/mol
InChI Key: YCXJEAJKOCMIQM-UHFFFAOYSA-M
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Description

Sodium 2-((4-hydroxyphenyl)azo)benzoate is an organic compound with the molecular formula C13H9N2NaO3. It is a sodium salt derivative of 2-((4-hydroxyphenyl)azo)benzoic acid. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-((4-hydroxyphenyl)azo)benzoate typically involves the diazotization of 4-aminophenol followed by coupling with salicylic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated control systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((4-hydroxyphenyl)azo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

Sodium 2-((4-hydroxyphenyl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a dye in textile and food industries.

Mechanism of Action

The mechanism of action of sodium 2-((4-hydroxyphenyl)azo)benzoate involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color changes. The compound can also form complexes with metal ions, which can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of azo and hydroxyl groups, which confer distinct chemical properties and versatility in various applications .

Properties

CAS No.

32050-78-5

Molecular Formula

C13H9N2NaO3

Molecular Weight

264.21 g/mol

IUPAC Name

sodium;2-[(4-hydroxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1

InChI Key

YCXJEAJKOCMIQM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+]

Origin of Product

United States

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